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Compound of Interest

Compound Name: 1,1-Dibromoacetone

Cat. No.: B6598254

L  Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1,1-Dibromoacetone, a key intermediate in organic synthesis and a subject of interest in
environmental science as a disinfection byproduct.[1] This document is intended for

researchers, scientists, and professionals in drug development, offering a centralized resource
for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics.

Physicochemical Properties

1,1-Dibromoacetone is a dense, colorless to light yellow liquid.[2] Its key properties are

summarized in the table below.

Property Value
CAS Number 867-54-9
Molecular Formula C3H4Br20

Molecular Weight 215.87 g/mol [1]
Boiling Point 186.1°C at 760 mmHg[1]
Density 2.118 g/cm3[1]
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The following sections present the available and predicted spectroscopic data for 1,1-
Dibromoacetone, structured for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1,1-Dibromoacetone.
H NMR Spectroscopy

The proton NMR spectrum of 1,1-Dibromoacetone is characterized by two distinct singlets,
confirming the presence of a methyl group adjacent to a carbonyl group and a methine proton
attached to two bromine atoms.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
2.54 Singlet 3H -CHs
5.78 Singlet 1H -CHBr2

13C NMR Spectroscopy

While experimental 3C NMR data for 1,1-Dibromoacetone is not readily available in the
searched literature, the chemical shifts can be predicted based on the analysis of related
compounds such as acetone and 1,1-dibromoethane.
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Predicted Chemical Shift

3) Assignment Rationale
ppm

Similar to the methyl carbon in
~30-35 -CHs acetone, slightly deshielded by

the adjacent carbonyl group.

The carbon atom is

significantly deshielded by the

~40-45 -CHBr2 _ _
two electronegative bromine
atoms.
Characteristic chemical shift
~190-195 Cc=0

for a ketone carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 1,1-Dibromoacetone is predicted to show characteristic absorption bands
corresponding to its functional groups.

Wavenumber . . . .

Intensity Vibration Functional Group
(cm™)
~1715 Strong C=0 stretch Ketone
~2920-3000 Medium C-H stretch Methyl (-CHs)
~1360 Medium C-H bend Methyl (-CHs)
~580-780 Strong C-Br stretch Dibromoalkane

Mass Spectrometry (MS)

Mass spectrometry of 1,1-Dibromoacetone reveals its molecular weight and provides insights
into its fragmentation pattern. A notable feature is the isotopic pattern caused by the presence
of two bromine atoms (’°Br and 8!Br), which results in a characteristic M:M+2:M+4 ratio of
approximately 1:2:1 for fragments containing both bromine atoms.
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miz Predicted Fragment lon Notes

Molecular ion peak (M+)

exhibiting the characteristic

214,216, 218 [CsH4Br20]* ) )
isotopic pattern for two
bromine atoms.
135, 137 [C2H4Brol+ Loss of a bromine radical.
Acetyl cation, a common
43 [C2Hs0]*
fragment for methyl ketones.
79, 81 [Br]* Bromine cation.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 1,1-Dibromoacetone

are provided below.

Synthesis and Purification of 1,1-Dibromoacetone

The synthesis of 1,1-Dibromoacetone is typically achieved through the bromination of
acetone. This process often yields a mixture of mono- and di-brominated isomers,

necessitating careful purification.
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Synthesis and Purification of 1,1-Dibromoacetone

Synthesis

Acetone Bromine

Reaction Flask
(with Acetic Acid and Water)

Work-up
A 4

Neutralization
(e.g., with Na=2COs)

i

Extraction
(with an organic solvent)

i

Drying
(e.g., with anhydrous MgSQa4)

Purification

Filtration

Fractional Distillation
(under reduced pressure)

Final Rroduct

Purified 1,1-Dibromoacetone
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Synthesis and Purification Workflow
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e Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is
equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Acetone,
water, and glacial acetic acid are added to the flask.

e Bromination: The mixture is stirred and heated. Bromine is added dropwise from the
dropping funnel. The reaction is exothermic and the addition rate should be controlled to
maintain a steady temperature.

o Work-up: After the reaction is complete, the mixture is cooled and neutralized with a base
such as sodium carbonate. The organic layer is separated, and the aqueous layer is
extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers
are washed and dried over an anhydrous salt like magnesium sulfate.

 Purification: The solvent is removed by rotary evaporation. The crude product, which is a
mixture of bromoacetones, is then purified by fractional distillation under reduced pressure to
isolate 1,1-Dibromoacetone.[3]

Spectroscopic Analysis Workflow

The purified 1,1-Dibromoacetone is then subjected to various spectroscopic techniques for
structural confirmation.

Spectroscopic Analysis of 1,1-Dibromoacetone

Purified 1,1-Dibromoacetone
|

IR Spec¢roscopy

Prepare as neat liquid film
between salt plates (e.g., NaCl)

NMR Spectroscopy Mass Spectrometry

Dissolve in CDCls
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Inject into GC-MS
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Spectroscopic Analysis Workflow

NMR Spectroscopy

e Sample Preparation: A small amount of purified 1,1-Dibromoacetone is dissolved in a
deuterated solvent, typically chloroform-d (CDCIs), in an NMR tube.[4]

o Data Acquisition: *H and 3C NMR spectra are acquired on a high-resolution NMR
spectrometer.

IR Spectroscopy

o Sample Preparation: As 1,1-Dibromoacetone is a liquid, a drop of the neat sample is placed
between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]

o Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR)
spectrometer.

Mass Spectrometry

o Sample Preparation: The sample is diluted in a suitable solvent and injected into a Gas
Chromatograph-Mass Spectrometer (GC-MS).

o Data Acquisition: The GC separates the components of the sample before they enter the
mass spectrometer. The mass spectrometer then ionizes the molecules and detects the
fragments based on their mass-to-charge ratio.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.1,1-Dibromoacetone | 867-54-9 | Benchchem [benchchem.com]

e 2.1,1-Dibromoacetone CAS#: 867-54-9 [m.chemicalbook.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b6598254?utm_src=pdf-body
https://www.chem.rochester.edu/notvoodoo/pages/how_to.php?page=nmr_spectrum
https://www.benchchem.com/product/b6598254?utm_src=pdf-body
https://www.researchgate.net/profile/Azhar-Haidry/post/what_is_the_easiest_process_for_doing_FTIR_analysis_for_the_biodegradable_packaging_films/attachment/5c3d83bdcfe4a764551101c5/AS%3A715229012963329%401547535293815/download/how-to-prepare-ir-samples.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_LC_MS_and_GC_MS_Methods_for_Ketone_Analysis.pdf
https://www.benchchem.com/product/b6598254?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b6598254
https://m.chemicalbook.com/ProductChemicalPropertiesCB23385151_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6598254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 3. Organic Syntheses Procedure [orgsyn.org]
e 4. How To [chem.rochester.edu]

o 5. researchgate.net [researchgate.net]

e 6. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Dibromoacetone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://orgsyn.org/demo.aspx?prep=cv2p0088
https://www.chem.rochester.edu/notvoodoo/pages/how_to.php?page=nmr_spectrum
https://www.researchgate.net/profile/Azhar-Haidry/post/what_is_the_easiest_process_for_doing_FTIR_analysis_for_the_biodegradable_packaging_films/attachment/5c3d83bdcfe4a764551101c5/AS%3A715229012963329%401547535293815/download/how-to-prepare-ir-samples.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_LC_MS_and_GC_MS_Methods_for_Ketone_Analysis.pdf
https://www.benchchem.com/product/b6598254#spectroscopic-data-of-1-1-dibromoacetone-nmr-ir-mass-spec
https://www.benchchem.com/product/b6598254#spectroscopic-data-of-1-1-dibromoacetone-nmr-ir-mass-spec
https://www.benchchem.com/product/b6598254#spectroscopic-data-of-1-1-dibromoacetone-nmr-ir-mass-spec
https://www.benchchem.com/product/b6598254#spectroscopic-data-of-1-1-dibromoacetone-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b6598254?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6598254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

